molecular formula C8H7NO4S B3121658 5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 29083-17-8

5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B3121658
CAS RN: 29083-17-8
M. Wt: 213.21 g/mol
InChI Key: GBYZSABEBYQOOQ-UHFFFAOYSA-N
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Patent
US04233299

Procedure details

The starting compound was prepared by conversion of 5-methoxy-benzisothiazole-3(2H)-one-1,1-dioxide, analogous to 5-methyl-benzisothiazole-3(2H)-one-1,1-dioxide (see Example 8), with sodium hydroxide and methyl chloroacetate into methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide. Methyl 4-hydroxy-6-methoxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (m.p. 183° C., from ethyl acetate/cyclohexane) was obtained by subsequent rearrangement with sodium methylate in toluene/tert. butanol, and methyl 4-hydroxy-6-methoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide was obtained by subsequent methylation.
Name
toluene tert. butanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-benzisothiazole-3(2H)-one-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10](=[O:12])(=[O:11])[NH:9][C:8](=[O:13])[C:7]=2[CH:14]=1.CN1C([C:22](NC2SC(C)=CN=2)=[O:23])=C(O)C2C=C(C)C=CC=2S1(=O)=O.[OH-].[Na+:40].Cl[CH2:42][C:43]([O:45][CH3:46])=[O:44]>C1(C)C=CC=CC=1.C(O)(C)(C)C>[OH:13][C:8]1[C:7]2[CH:14]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[S:10](=[O:12])(=[O:11])[NH:9][C:42]=1[C:43]([O:45][CH3:46])=[O:44].[CH3:22][O-:23].[Na+:40] |f:2.3,5.6,8.9|

Inputs

Step One
Name
toluene tert. butanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C(NS2(=O)=O)=O)C1
Name
5-methyl-benzisothiazole-3(2H)-one-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1S(C2=C(C(=C1C(=O)NC=1SC(=CN1)C)O)C=C(C=C2)C)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC
Name
methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(NS(C2=C1C=C(C=C2)OC)(=O)=O)C(=O)OC
Name
Type
product
Smiles
C[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.